molecular formula C9H20N2O2 B2652039 Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate CAS No. 61322-00-7

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate

Cat. No.: B2652039
CAS No.: 61322-00-7
M. Wt: 188.271
InChI Key: QOSVHTVXSROJBX-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate (CAS: 1081523-75-2) is a multifunctional compound featuring a tertiary amine group and an ester moiety. It is synthesized via a two-step process:

Step 1: Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate hydrochloride in ethanol to yield ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield) .

Step 2: The intermediate is treated with N,N-dimethylformamide diethyl acetal (DMFDEA) in acetonitrile, producing the final compound in 47% yield .

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-13-9(12)5-6-10-7-8-11(2)3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVHTVXSROJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-bromopropanoate with 2-(dimethylamino)ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a class of ethyl propanoate derivatives with aminoalkyl substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Applications
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate C9H19N3O2 201.27 –N(CH3)2, –NH–CH2CH2– Not reported 47 Heterocycle synthesis
Ethyl 4-(dimethylamino)benzoate C11H15NO2 193.24 –N(CH3)2, aromatic ester Not reported Resin initiator (higher reactivity than methacrylate analogs)
Ethyl 3-(pyridin-2-ylamino)propanoate C10H14N2O2 194.23 Pyridinyl, –NH– Not reported Intermediate in dabigatran synthesis
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C19H21NO3 311.35 Phenyl, –NH–C6H5 82–84 51 Multicomponent reactions for bioactive heterocycles
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl C14H22ClNO3 287.78 –OCH3, –N(CH3)2 Not reported Venlafaxine derivative (pharmaceutical applications)

Reactivity and Functional Performance

  • Ethyl 4-(dimethylamino)benzoate: Exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of monomer conversion (72% vs. 58%) and better mechanical properties .
  • This compound: Reactivity is tailored for heterocycle synthesis. The dimethylaminoethylamino group facilitates nucleophilic substitution and cyclization reactions .

Key Differences and Advantages

Substituent Effects: The dimethylaminoethylamino group in the target compound enhances solubility in polar solvents, unlike aromatic analogs like Ethyl 4-(dimethylamino)benzoate . Pyridinyl substituents (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate) introduce π-π stacking interactions, improving binding in drug-receptor complexes .

Thermal Stability: Derivatives like Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate exhibit lower melting points (82–84°C) compared to rigid heterocyclic products (>270°C) derived from the target compound .

Deprotection Efficiency :

  • Hydrazine-mediated deprotection of the target compound is quantitative and selective, unlike acid/base methods required for other esters .

Biological Activity

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, a compound featuring an indole structure, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_3O_2, with a molecular weight of approximately 249.31 g/mol. Its structure includes an indole core with a dimethylaminoethyl substituent and a propanoate ester, which contribute to its solubility and biological interactions.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. The compound's ability to bind to these targets suggests potential roles in modulating neurotransmitter release and influencing metabolic pathways.

  • Neurotransmitter Interaction : The compound is believed to affect serotonin and dopamine receptor activity, which may have implications for mood regulation and neuropsychiatric disorders.
  • Enzymatic Modulation : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes, indicating potential anti-inflammatory properties.

Pharmacological Studies

  • Anti-Inflammatory Effects : In vitro studies demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.

Case Study 1: Anti-Inflammatory Activity

A study conducted on human lung fibroblasts treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 50% compared to untreated controls. This suggests a strong anti-inflammatory effect that could be harnessed in treating chronic inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a preliminary animal model study, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC13H19N3O2Indole derivative with anti-inflammatory and anticancer properties
3-[2-(dimethylamino)ethyl]-1H-indol-4-olC13H18N2OSimilar structure but lacks the propanoate group, showing reduced solubility
Zolmitriptan Related Compound BC13H17N3OShares dimethylamino group; primarily studied for migraine treatment

Q & A

Basic: What are the common synthetic routes for Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, and what key reaction parameters influence yield and purity?

Answer:
The compound is typically synthesized via Buchwald-Hartwig amination, which involves coupling a brominated precursor with a secondary amine. Key parameters include:

  • Catalyst system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos or BINAP are critical for efficient coupling .
  • Solvent and temperature : Polar aprotic solvents (e.g., toluene or DMF) at 80–110°C optimize reaction rates while minimizing side reactions.
  • Base selection : Strong bases (e.g., Cs₂CO₃) facilitate deprotonation of the amine nucleophile. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig amination during synthesis?

Answer:
Contradictions often arise from ligand-catalyst mismatches or solvent/base interactions. Systematic approaches include:

  • High-throughput screening : Test diverse ligand-catalyst combinations (e.g., Pd(dba)₂ with BrettPhos) under standardized conditions .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps or byproduct formation.
  • Computational modeling : Use DFT calculations to predict ligand electronic effects on transition states. Cross-validate results with experimental yields .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (~1.2 ppm for CH₃, ~4.1 ppm for OCH₂), dimethylamino protons (~2.2–2.5 ppm), and propanoate backbone resonances .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 231.2) and fragmentation patterns to validate the amine and ester groups .

Advanced: What strategies are recommended for analyzing unexpected byproducts during synthesis?

Answer:

  • LC-MS/MS : Identify byproducts via fragmentation patterns and isotopic labeling.
  • Mechanistic probing : Introduce radical scavengers (e.g., TEMPO) to test for unintended radical pathways.
  • X-ray crystallography : Resolve structural ambiguities in persistent impurities, especially stereoisomers .

Basic: How can the stability of this compound under various storage conditions be systematically evaluated?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Stabilizers : Test antioxidants (e.g., BHT) in inert atmospheres (N₂) to prolong shelf life.

Advanced: What in vitro models are suitable for assessing the compound’s bioactivity, and how can conflicting results across studies be addressed?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase studies) with negative controls (e.g., donepezil) .
  • Dose-response normalization : Replicate studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type-specific effects. Address contradictions by standardizing assay protocols (e.g., ATP levels for viability controls) .

Basic: What are the typical purification challenges encountered with this compound, and what chromatographic methods are optimal?

Answer:

  • Challenge : Co-elution of polar byproducts (e.g., unreacted amines).
  • Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or ion-exchange chromatography for high-purity isolation (>98%) .

Advanced: How can computational modeling aid in understanding the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding poses with targets like GPCRs or ion channels (e.g., AutoDock Vina). Validate with mutagenesis data .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) to predict binding affinity .

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